molecular formula C7H9BrN2O2 B2792794 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid CAS No. 1005697-69-7

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2792794
CAS No.: 1005697-69-7
M. Wt: 233.065
InChI Key: YEHBONHWZVDARH-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid is a chemical compound characterized by its bromo-substituted pyrazole ring and butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid typically involves the bromination of 1H-pyrazole followed by the introduction of the butanoic acid group. One common method is the reaction of 4-bromo-1H-pyrazole with butanoic acid chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation: The butanoic acid moiety can be oxidized to produce butanedioic acid derivatives.

  • Reduction: The bromo-substituted pyrazole ring can be reduced to form the corresponding amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with bases like sodium hydride (NaH), are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Butanedioic acid derivatives.

  • Reduction: 4-Bromo-1H-pyrazole amine derivatives.

  • Substitution: Various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

2-(4-Bromo-1H-pyrazol-1-yl)butanoic acid is structurally similar to other bromo-substituted pyrazoles, such as 2-(4-bromo-1H-pyrazol-1-yl)ethanol and 2-(4-bromo-1H-pyrazol-1-yl)pyrazine. its unique butanoic acid moiety sets it apart, providing distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHBONHWZVDARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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